1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
Description
The compound 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide features a piperidine-4-carboxamide core substituted with a benzimidazolylmethyl group and a 6-chlorobenzo[d]thiazol-2-yl moiety. Its structural complexity arises from the integration of two heterocyclic systems (benzimidazole and benzothiazole) linked via a methylene bridge and a carboxamide group.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(6-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5OS/c22-14-5-6-17-18(11-14)29-21(25-17)26-20(28)13-7-9-27(10-8-13)12-19-23-15-3-1-2-4-16(15)24-19/h1-6,11,13H,7-10,12H2,(H,23,24)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWILJMLCARUIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)CC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and benzo[d]thiazole intermediates. These intermediates are then coupled through a series of condensation reactions. Common reagents used in these reactions include phosphorus oxychloride, N,N-dimethylformamide (DMF), and methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential as an antitumor agent, showing activity against various cancer cell lines.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit tubulin polymerization, thereby disrupting microtubule assembly and leading to cell cycle arrest and apoptosis in cancer cells . The compound may also modulate various signaling pathways, including those involving p53, Bax, and Bcl-2 .
Comparison with Similar Compounds
Core Scaffold Variations
- Piperidine Derivatives :
- N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (Compound 37, ) : Replaces the carboxamide linkage with a direct amine bond. This simplification reduces steric hindrance but may decrease receptor-binding specificity compared to the carboxamide group in the target compound .
- 1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine () : Incorporates a pyridine ring instead of a carboxamide bridge. The pyridine’s aromaticity may alter electron distribution and solubility compared to the target compound’s aliphatic carboxamide .
Heterocyclic Substituents
- Benzothiazole vs. Thiadiazole: 1-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-4-carboxamide (): Replaces the 6-chlorobenzo[d]thiazole with a benzo[c][1,2,5]thiadiazole.
- Chloro-Substituted Derivatives :
Functional Group Analysis
- Carboxamide vs. Ester/Ether Linkages: Ethyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-ylamino)piperidin-1-carboxylate (Compound 38, ): Uses an ester group instead of carboxamide.
Antimicrobial Activity
- 1-((1-(1H-Benzo[d]imidazol-2-yl)ethylidene)amino)-6-((arylidene)amino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles (): Demonstrates moderate to strong antimicrobial activity.
Receptor Binding and Selectivity
- Dual H1/H4 Receptor Ligands () : Piperidine-benzimidazole hybrids like Compound 37 exhibit dual histamine receptor antagonism. The carboxamide in the target compound may enhance H4 receptor selectivity due to improved hydrogen-bonding interactions compared to amine-linked analogs .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a synthetic derivative that combines structural features of benzimidazole and thiazole, which are known for their diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties based on recent studies.
Chemical Structure and Properties
The compound's structure can be broken down into three main components:
- Benzimidazole moiety : Known for its antimicrobial and anticancer properties.
- Thiazole ring : Associated with various biological activities, including antitumor effects.
- Piperidine derivative : Often enhances the pharmacological profile of compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds similar to the one have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of protein synthesis.
Anticancer Activity
Benzimidazole and thiazole derivatives are notable for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : Compounds have been observed to significantly reduce cell viability in several cancer cell lines, with IC50 values often in the low micromolar range .
- Induction of apoptosis : Studies show that these compounds can activate apoptotic pathways, leading to programmed cell death in cancerous cells. For example, certain thiazole derivatives have demonstrated potent cytotoxicity against Jurkat cells (a model for leukemia) .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
- The presence of the chlorine atom on the thiazole ring enhances lipophilicity and may improve cellular uptake.
- The benzimidazole group contributes to the overall stability and reactivity of the compound against biological targets.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzimidazole derivatives demonstrated that modifications at the 2-position significantly affected their antibacterial activity. The compound was tested alongside others, showing comparable efficacy against MRSA strains .
- Antitumor Activity : In vitro tests revealed that compounds with similar piperidine structures exhibited high cytotoxicity against A431 (epidermoid carcinoma) cells. The study indicated that the introduction of electron-donating groups significantly increased activity .
Research Findings
Q & A
Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
